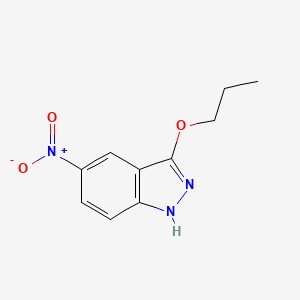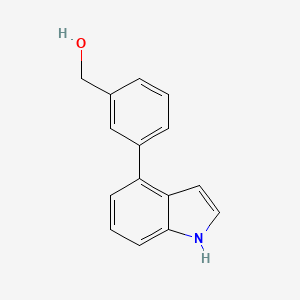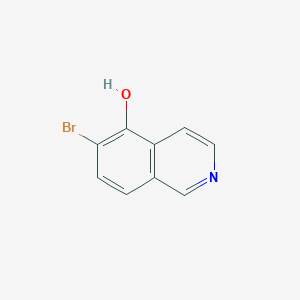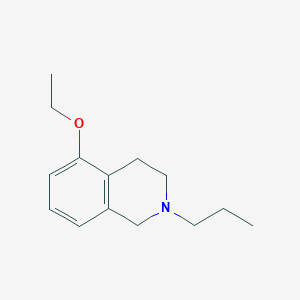
3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine, also known as N6-(delta2-isopentenyl)-adenine or isopentenyl adenine, belongs to the class of organic compounds known as 6-alkylaminopurines. These compounds contain an alkylamine group attached at the 6-position of a purine. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This compound exists in all living organisms, ranging from bacteria to humans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine typically involves the alkylation of adenine with isopentenyl pyrophosphate. The reaction is catalyzed by enzymes such as isopentenyltransferase .
Industrial Production Methods
The use of biotechnological methods to produce this compound on a larger scale could be explored, given its presence in various biological systems .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position of the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or aminated purine derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of alkylaminopurines in various chemical reactions.
Biology: This compound is a cytokinin, a class of plant hormones that promote cell division and growth.
Industry: It is used in the production of certain pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine involves its interaction with specific receptors and enzymes in biological systems. As a cytokinin, it binds to cytokinin receptors in plant cells, triggering a signaling cascade that promotes cell division and growth . In humans, it may interact with various molecular targets involved in cell proliferation and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
N6-Benzyladenine: Another cytokinin with a benzyl group instead of an isopentenyl group.
N6-Furfuryladenine: A cytokinin with a furfuryl group.
N6-(2-Isopentenyl)adenine: A closely related compound with a similar structure but different isomerism.
Uniqueness
3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine is unique due to its specific isopentenyl group, which influences its biological activity and stability. This structural feature makes it particularly effective in promoting cell division and growth in plants .
Propiedades
Número CAS |
62061-50-1 |
|---|---|
Fórmula molecular |
C11H15N5 |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
3-methyl-N-(3-methylbut-2-enyl)-7H-purin-6-imine |
InChI |
InChI=1S/C11H15N5/c1-8(2)4-5-12-10-9-11(14-6-13-9)16(3)7-15-10/h4,6-7H,5H2,1-3H3,(H,13,14) |
Clave InChI |
AWVBMUWKQZQAJA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCN=C1C2=C(N=CN2)N(C=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide](/img/structure/B11884500.png)

![5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11884506.png)








![4,6-Dimethyl-3-phenyl-3a,7a-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11884546.png)

